

Application Notes and Protocols for VER-50589 in Non-Cancer Models

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Compound of Interest

Compound Name: VER-50589

Cat. No.: B611662

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Introduction

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins.^{[1][2]} While extensively studied in oncology for its ability to promote the degradation of oncoproteins, recent research has highlighted the potential of **VER-50589** in non-cancer models, particularly in the context of viral infections. Hsp90 is a critical host factor for the life cycle of many viruses, making it an attractive target for the development of broad-spectrum antiviral agents.^{[1][3]}

This document provides detailed application notes and protocols for the use of **VER-50589** in studying Hsp90's role in non-cancer models, with a specific focus on its antiviral activity against human enteroviruses.

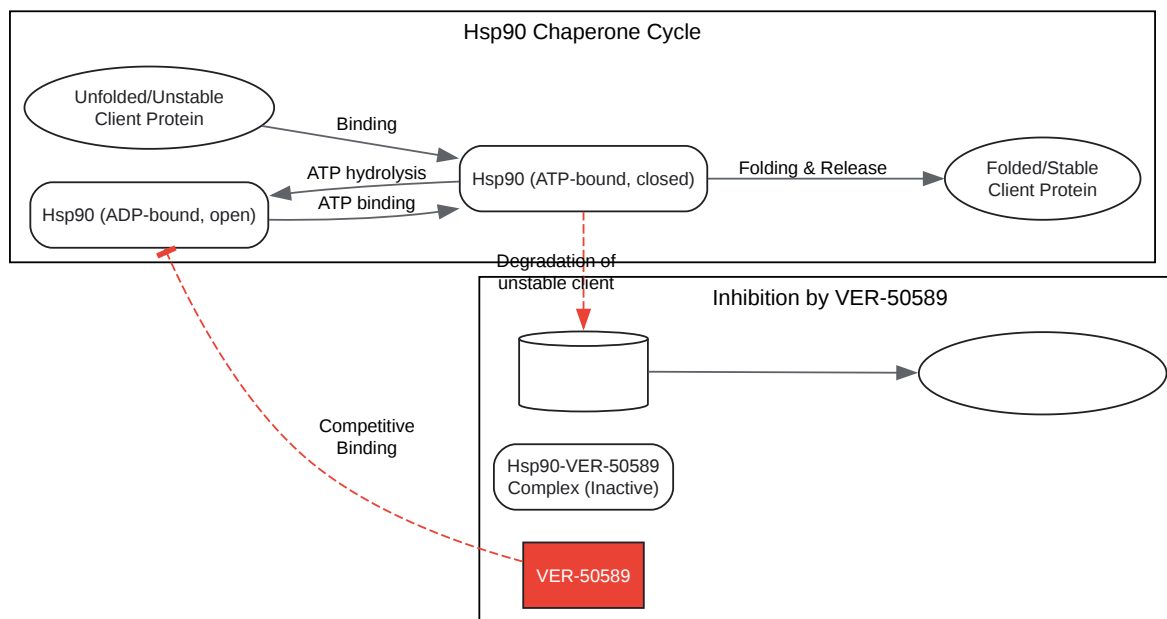
Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₅
Molecular Weight	388.80 g/mol
CAS Number	747413-08-7
Solubility	Soluble in DMSO (≥ 77 mg/mL), Insoluble in water.[2]
Storage	Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2]

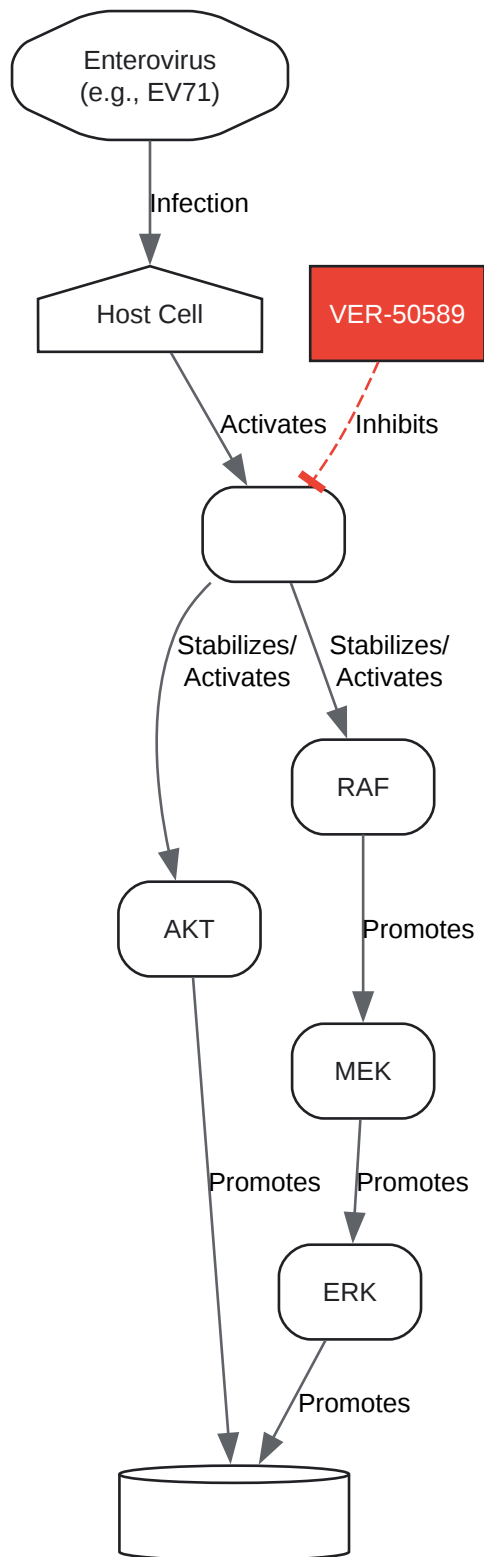
Mechanism of Action

VER-50589 is an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. In the context of viral infections, many viral proteins, as well as host proteins essential for viral replication, are Hsp90 clients. By inhibiting Hsp90, **VER-50589** disrupts the stability of these key proteins, thereby impeding viral replication.[1][3] A notable mechanism in its antiviral effect against Enterovirus 71 (EV71) is the suppression of the pro-viral AKT and RAF/MEK/ERK signaling pathways.[1]

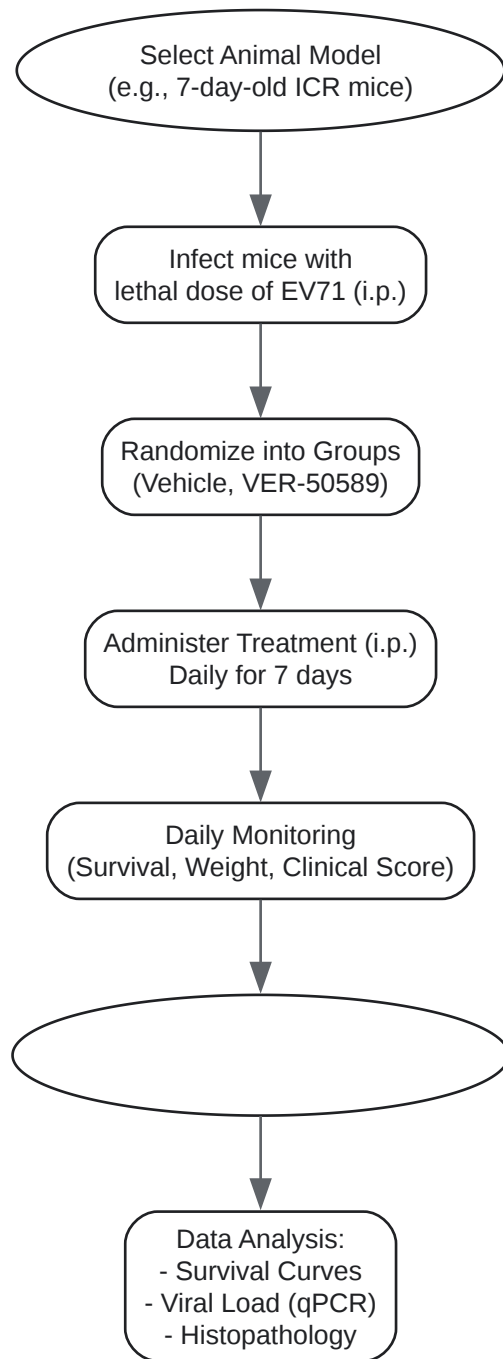
Mechanism of Hsp90 Inhibition by VER-50589



Proposed Antiviral Mechanism of VER-50589



In Vivo Antiviral Efficacy Workflow



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References

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- 2. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VER-50589 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
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